Evans Blue Dye

Description

Propriétés

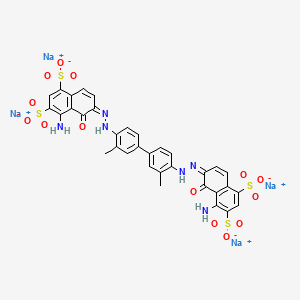

Formule moléculaire |

C34H24N6Na4O14S4 |

|---|---|

Poids moléculaire |

960.8 g/mol |

Nom IUPAC |

tetrasodium;(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-23-,40-24-;;;; |

Clé InChI |

KBNIFDASRCWYGC-KJPFXMIPSA-J |

SMILES isomérique |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C/3\C(=O)C4=C(C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C3)C)N/N=C/5\C(=O)C6=C(C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C5.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

The Core Principles of Evans Blue Dye Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with Evans Blue Dye (EBD) staining, a versatile and widely used technique in biomedical research.

Core Principles of Evans Blue Dye Staining

Evans Blue is a synthetic bis-azo dye with two fundamental properties that form the basis of its primary applications in research: its exceptionally high affinity for serum albumin and its nature as a membrane-impermeant molecule.[1][2] These characteristics allow for its use in two major types of assays: the assessment of vascular permeability and the determination of cell viability.

Vascular Permeability Assessment

The principle behind using Evans Blue Dye to measure vascular permeability lies in its rapid and strong binding to endogenous serum albumin upon entering the bloodstream.[2] The dye itself has a molecular weight of 961 Da, but when complexed with albumin, it becomes a large molecule of approximately 69 kDa.[2]

Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to large molecules like albumin.[3] Therefore, the EBD-albumin complex is retained within the circulatory system. However, in pathological conditions such as inflammation, injury, or in the presence of certain signaling molecules, the integrity of the endothelial barrier is compromised, leading to increased vascular permeability.[2][3] This allows the EBD-albumin complex to extravasate from the blood vessels into the surrounding interstitial tissue. The resulting blue discoloration of the tissue can be qualitatively observed and quantitatively measured, providing a reliable index of vascular leak.[2]

Cell Viability Assessment

The application of Evans Blue Dye in determining cell viability is based on the principle of membrane exclusion. Healthy, viable cells possess an intact and selectively permeable cell membrane that actively prevents the entry of the dye into the cytoplasm.[4][5]

Conversely, cells that have undergone necrosis or have compromised membrane integrity, often as a result of physical damage or late-stage apoptosis, lose the ability to exclude the dye.[4] EBD can then passively enter these non-viable cells and stain the intracellular components, rendering the cells blue. This allows for a straightforward microscopic differentiation between live (unstained) and dead (blue-stained) cells.[4]

Quantitative Data

The following table summarizes key quantitative parameters for Evans Blue Dye.

| Parameter | Value | Reference(s) |

| Molecular Weight (EBD) | 960.81 g/mol | [2] |

| Molecular Weight (EBD-Albumin) | ~69 kDa | [2] |

| Protein Binding Affinity | ~70% | [2] |

| Absorbance Maximum (in Formamide) | ~620 nm | [6] |

| Fluorescence Excitation | ~620 nm | [7][8] |

| Fluorescence Emission | ~680 nm | [7][8] |

Experimental Protocols

In Vivo Vascular Permeability Assay (Modified Miles Assay)

This protocol describes a common method for quantifying vascular permeability in a mouse model.

Materials:

-

Evans Blue Dye powder

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

-

Formamide

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles (e.g., 27-30G)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of EBD Solution: Prepare a 0.5% (w/v) solution of Evans Blue Dye in sterile saline.[9] Ensure the dye is completely dissolved and filter-sterilize the solution through a 0.22 µm filter.

-

Animal Preparation: Anesthetize the mouse. The dye is typically administered via intravenous injection, commonly through the tail vein.[10]

-

EBD Injection: Inject a defined volume of the 0.5% EBD solution (e.g., 100 µL for a 20-25g mouse).[10]

-

Circulation: Allow the dye to circulate for a specific period, typically 30-60 minutes.[11] During this time, extravasation will occur in areas of increased permeability.

-

Perfusion (Optional but Recommended): To remove intravascular dye, perform a transcardial perfusion with saline or a buffer until the fluid running from the right atrium is clear.[11] This step is crucial for accurately measuring extravasated dye.

-

Tissue Harvest: Euthanize the animal and dissect the tissues of interest.

-

Dye Extraction:

-

Quantification:

-

Centrifuge the tubes to pellet any tissue debris.[9]

-

Transfer the formamide supernatant to a 96-well plate or a cuvette.

-

Measure the absorbance at 620 nm.[6] Use pure formamide as a blank.

-

To correct for background absorbance from tissue components, a reading at 740 nm can be taken and subtracted from the 620 nm reading.[13]

-

Calculate the concentration of EBD using a standard curve prepared with known concentrations of EBD in formamide.

-

Express the results as µg of EBD per gram of tissue.[11]

-

Cell Viability Assay

This protocol provides a general method for assessing cell viability in a cell suspension.

Materials:

-

Evans Blue Dye powder

-

Culture medium or appropriate buffer (e.g., PBS)

-

Microscope slides and coverslips

-

Centrifuge

-

Microscope

Procedure:

-

Preparation of EBD Staining Solution: Prepare a 0.1% to 1% (w/v) solution of Evans Blue Dye in PBS or culture medium.[14] A common final concentration during staining is 0.05-0.2%.

-

Cell Preparation: Obtain a single-cell suspension.

-

Staining:

-

Add the EBD solution to the cell suspension. For example, add 1 part of 0.4% EBD solution to 4 parts of cell suspension.

-

Incubate at room temperature for 3-5 minutes. Incubation time may need optimization depending on the cell type.[15]

-

-

Washing (Optional): To reduce background staining, cells can be gently centrifuged, and the supernatant can be replaced with fresh medium or PBS.[14]

-

Visualization:

-

Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.

-

Observe under a light microscope.

-

-

Quantification:

-

Count the number of blue (non-viable) cells and the number of unstained (viable) cells in several fields of view.

-

Calculate the percentage of viable cells:

-

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

-

-

For adherent cells, the staining solution can be added directly to the culture vessel after removing the medium. After incubation, the cells are washed and can be observed directly or after trypsinization and resuspension.

References

- 1. gspchem.com [gspchem.com]

- 2. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Injection of Evans blue dye to fluorescently label and image intact vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. An in vivo Assay to Test Blood Vessel Permeability [jove.com]

- 7. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Evans blue dye assay [bio-protocol.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

The Intricate Dance: A Technical Guide to the Binding Mechanism of Evans Blue Dye and Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Evans Blue (EB) dye's interaction with serum albumin, a cornerstone of numerous biomedical applications. From its use in determining plasma volume and assessing vascular permeability to its emerging role in drug delivery systems, a fundamental understanding of this binding phenomenon is critical. This document provides a comprehensive overview of the binding characteristics, quantitative data, experimental methodologies, and the structural basis of the EB-albumin complex.

Core Principles of Evans Blue-Albumin Interaction

Evans Blue is an azo dye characterized by its high affinity for serum albumin, the most abundant protein in blood plasma.[1][2][3] This strong, yet reversible, binding is central to its utility as a biological tracer.[4][5] When introduced into the bloodstream, EB rapidly associates with albumin, forming a stable, high-molecular-weight complex (approximately 69 kDa).[1] This complex is largely confined to the vascular space under normal physiological conditions, as the intact endothelium is impermeable to albumin.[6]

The primary driving force behind this interaction is believed to be the electrostatic attraction between the negatively charged sulfonic acid groups on the Evans Blue molecule and the positively charged amino groups on the surface of the albumin protein.[1] The molecular structure of EB, particularly its tetrasulfonic acid group, contributes significantly to its high protein binding affinity.[1] Beyond electrostatic interactions, hydrophobic forces are also thought to play a role in stabilizing the complex.[7]

Quantitative Analysis of Binding

The interaction between Evans Blue and serum albumin has been quantified using various biophysical techniques. These studies provide valuable parameters such as binding constants (K_a), the number of binding sites (n), and thermodynamic data, which are crucial for understanding the stability and nature of the complex.

| Parameter | Value | Species | Method | Reference |

| Binding Moles | 8–14 moles of EB per mole of albumin | Human, Dog | Not Specified | [1] |

| Protein Binding Affinity | 70% | Not Specified | Investigated a series of 20 sulfonic acid dyes | [1] |

| Free EB in Blood | 0.11%–0.31% | In vivo | Not Specified | [1] |

| Binding Constant (K_BSA-EB) | 1.122 × 10⁶ L/mol | Bovine | Fluorescence Spectroscopy | [8] |

| Number of Binding Sites (n) | 0.9935 | Bovine | Fluorescence Spectroscopy | [8] |

Experimental Protocols for Studying EB-Albumin Binding

The characterization of the Evans Blue-serum albumin interaction relies on a suite of well-established biophysical and computational techniques. Below are detailed methodologies for key experiments.

Spectrophotometric Analysis

This method is used to quantify the concentration of Evans Blue, both free and bound to albumin, by measuring its absorbance of light at specific wavelengths.

Objective: To determine the concentration of EB in a sample and to observe spectral shifts upon binding to albumin.

Protocol:

-

Preparation of Standard Curve:

-

Prepare a stock solution of Evans Blue dye in phosphate-buffered saline (PBS).

-

Create a series of dilutions of the stock solution to known concentrations.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength for EB (around 620 nm) using a spectrophotometer.[6]

-

Plot a standard curve of absorbance versus concentration.

-

-

Binding Assay:

-

Prepare solutions of serum albumin (e.g., bovine serum albumin - BSA) at a constant concentration in PBS.

-

Add varying concentrations of Evans Blue to the albumin solutions.

-

Incubate the mixtures for a specified time at a controlled temperature to allow binding to reach equilibrium.

-

Measure the absorbance spectrum of each mixture. A shift in the maximum absorbance wavelength is indicative of binding.

-

To quantify the amount of bound dye, techniques like equilibrium dialysis or ultrafiltration can be used to separate free from bound dye, followed by spectrophotometric measurement of the free dye concentration.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the binding affinity and the microenvironment of the binding site. The intrinsic fluorescence of tryptophan residues in albumin is often quenched upon ligand binding.

Objective: To determine the binding constant (K_a) and the number of binding sites (n) for the EB-albumin interaction.

Protocol:

-

Instrument Setup:

-

Titration Experiment:

-

Prepare a solution of serum albumin with a known concentration in a suitable buffer.

-

Record the initial fluorescence spectrum of the albumin solution.

-

Incrementally add small aliquots of a concentrated Evans Blue solution to the albumin solution.

-

After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence emission spectrum.

-

A decrease in the fluorescence intensity of albumin will be observed as the concentration of EB increases, indicating fluorescence quenching.

-

-

Data Analysis:

-

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[10]

-

For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated by plotting the fluorescence data according to relevant binding models, such as the Scatchard plot.[8]

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein and to estimate the binding affinity.

Objective: To identify the potential binding sites of Evans Blue on the serum albumin molecule and to characterize the non-covalent interactions involved.

Protocol:

-

Preparation of Protein and Ligand Structures:

-

Obtain the 3D structure of serum albumin from a protein data bank (e.g., PDB).

-

Generate the 3D structure of the Evans Blue molecule using chemical drawing software and optimize its geometry.

-

-

Docking Simulation:

-

Use a molecular docking software (e.g., AutoDock, GOLD).

-

Define the binding site on the albumin molecule. Often, the entire protein surface is searched to identify potential binding pockets. Molecular docking studies have suggested that ligands can bind to subdomain IIA of human serum albumin.[11]

-

Run the docking simulation to generate a series of possible binding poses of Evans Blue within the defined binding site.

-

-

Analysis of Results:

-

The different binding poses are ranked based on a scoring function that estimates the binding free energy.

-

The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between Evans Blue and the amino acid residues of albumin.

-

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the key concepts and processes involved in the study of Evans Blue-albumin binding.

Caption: Core binding mechanism of Evans Blue to Serum Albumin.

Caption: Workflow for investigating EB-Albumin binding.

Conclusion and Future Directions

The strong and specific binding of Evans Blue to serum albumin is a well-documented phenomenon with significant implications for biomedical research and clinical applications. The primary interaction is driven by electrostatic forces between the sulfonic acid groups of the dye and the amino groups of the protein, supplemented by hydrophobic interactions. Quantitative analysis through techniques like fluorescence spectroscopy provides key binding parameters, while computational methods such as molecular docking offer insights into the specific binding sites and intermolecular forces.

Future research will likely focus on leveraging this robust binding mechanism for the development of novel drug delivery systems and diagnostic agents. By conjugating therapeutic molecules to Evans Blue or its derivatives, the circulation half-life of drugs can be significantly extended, improving their pharmacokinetic profiles.[4][5][12] A continued in-depth understanding of the EB-albumin interaction at the molecular level will be paramount to the successful design and optimization of these next-generation biomedical tools.

References

- 1. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gspchem.com [gspchem.com]

- 3. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 4. Albumin-Binding Evans Blue Derivatives for Diagnostic Imaging and Production of Long-Acting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. evans blue albumin: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic study of the competitive interaction between streptomycin and Evans blue to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Chemical Conjugation of Evans Blue Derivative: A Strategy to Develop Long-Acting Therapeutics through Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]

Evans Blue Dye: A Technical Guide to its History and Original Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and foundational applications of Evans Blue dye in scientific research. It is designed to offer a comprehensive understanding of the dye's properties, its initial uses, and the experimental methodologies that established it as a valuable tool in physiology and medicine.

Introduction and Historical Context

Evans Blue, a synthetic bis-azo dye also known as T-1824 or Direct Blue 53, has a rich history as a biological stain and diagnostic agent.[1][2] Its journey into the annals of scientific research began in 1914 with its first staining application by the American anatomist and embryologist, Dr. Herbert McLean Evans.[1][2] In recognition of his significant contributions to the development and use of dyes, the Eastman Kodak Company began marketing the dye under the name "Evans Blue" in 1936.

The utility of Evans Blue in biomedical research stems from a unique combination of its physicochemical properties. It is highly water-soluble and is excreted from the body slowly.[1][2] However, its most critical characteristic is its remarkably high affinity for serum albumin, the most abundant protein in blood plasma.[2] This strong, non-covalent binding transforms the relatively small Evans Blue molecule into a large molecular weight protein tracer, effectively allowing researchers to track the movement and distribution of albumin within the circulatory system and beyond.[2] This principle formed the basis of its two primary original applications: the determination of plasma volume and the assessment of vascular permeability.

Physicochemical and Binding Properties of Evans Blue Dye

The unique characteristics of Evans Blue dye are central to its historical and ongoing applications in research. A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [3] |

| Molecular Weight | 960.81 g/mol | [3] |

| Complex with Albumin (Molecular Weight) | ~69 kDa | [2] |

| Maximal Spectral Absorption (in water) | ~620 nm | [2] |

| Fluorescence Emission (bound to albumin) | ~680 nm | [3] |

| Binding to Serum Albumin | High Affinity | [1][3] |

| Albumin Binding Capacity (Humans and Dogs) | 8-14 moles of Evans Blue per mole of albumin | [2] |

| Protein Binding Affinity (attributed to tetrasulfonic acid group) | ~70% | [2] |

Original Applications in Research

The early applications of Evans Blue dye revolutionized the study of circulatory physiology and the understanding of vascular barriers.

Determination of Plasma and Blood Volume

Prior to the advent of Evans Blue, accurately measuring blood volume was a significant challenge for clinicians and physiologists. In 1915, N.M. Keith, L.G. Rowntree, and J.T. Geraghty introduced a groundbreaking method for determining plasma volume using a vital dye, which was later refined with the use of Evans Blue.[1] The underlying principle is the dye-dilution method. A known quantity of Evans Blue is injected intravenously, where it rapidly binds to plasma albumin. After a sufficient period for the dye to distribute evenly throughout the circulatory system, a blood sample is taken. The concentration of the dye in the plasma is then measured. By knowing the initial amount of dye injected and its final concentration in the plasma, the total plasma volume can be calculated. This technique provided a relatively simple and accurate way to assess blood volume, which was invaluable in both clinical and research settings.

Assessment of Vascular Permeability and the Blood-Brain Barrier

The large size of the Evans Blue-albumin complex (approximately 69 kDa) prevents it from crossing intact blood vessel walls under normal physiological conditions.[2] This characteristic made Evans Blue an excellent tool for studying vascular permeability. If the integrity of a blood vessel is compromised, as in cases of inflammation or injury, the Evans Blue-albumin complex will leak out into the surrounding tissue, causing a visible blue staining.

This application was particularly significant in the study of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] Early researchers utilized Evans Blue to demonstrate the existence and integrity of this barrier. When injected into the bloodstream of a healthy animal, the brain and spinal cord would remain unstained, indicating that the dye-albumin complex could not penetrate the BBB.[5] Conversely, in experimental models of neurological damage or disease, the appearance of blue staining in the neural tissue provided a clear and compelling visual indicator of a breach in the blood-brain barrier.

Experimental Protocols

The following are detailed methodologies for the key historical experiments cited in this guide.

Determination of Plasma Volume using the Dye-Dilution Method (Based on the principles of Keith, Rowntree, and Geraghty, 1915)

Objective: To determine the total plasma volume in a subject.

Materials:

-

Sterile Evans Blue dye solution (e.g., 0.5% in physiological saline)

-

Syringes and needles for injection and blood sampling

-

Tourniquet

-

Antiseptic swabs

-

Centrifuge

-

Test tubes

-

Spectrophotometer or colorimeter

Methodology:

-

Preparation of the Dye: A precisely measured amount of sterile Evans Blue dye solution is drawn into a syringe. The exact volume and concentration must be recorded.

-

Baseline Blood Sample: A baseline blood sample is drawn from the subject's vein (typically in the arm) before the dye is injected. This sample will be used to create a "blank" for the spectrophotometric analysis.

-

Dye Injection: The prepared Evans Blue solution is injected intravenously into the subject. The time of injection is carefully noted.

-

Dye Distribution: A period of time (e.g., 10 minutes) is allowed for the dye to circulate and distribute evenly throughout the bloodstream.

-

Post-Injection Blood Sample: After the distribution period, a second blood sample is drawn from a vein in the opposite arm to avoid contamination from the injection site.

-

Plasma Separation: Both the baseline and post-injection blood samples are centrifuged to separate the plasma from the blood cells.

-

Spectrophotometric Analysis: The spectrophotometer is calibrated using the plasma from the baseline blood sample (the "blank"). The absorbance of the plasma from the post-injection sample is then measured at the wavelength of maximum absorbance for Evans Blue (~620 nm).

-

Calculation of Plasma Volume: The concentration of Evans Blue in the post-injection plasma sample is determined by comparing its absorbance to a standard curve of known Evans Blue concentrations. The plasma volume is then calculated using the following formula:

Plasma Volume (L) = Amount of Dye Injected (mg) / Concentration of Dye in Plasma (mg/L)

Assessment of Blood-Brain Barrier Permeability

Objective: To qualitatively or quantitatively assess the integrity of the blood-brain barrier.

Materials:

-

Evans Blue dye solution (e.g., 2% in physiological saline)

-

Anesthetic agent

-

Perfusion pump and solutions (e.g., saline followed by paraformaldehyde)

-

Surgical instruments for tissue dissection

-

Spectrophotometer or fluorescence microscope

-

Formamide (for quantitative analysis)

Methodology:

-

Dye Administration: A known concentration of Evans Blue dye (e.g., 2% solution) is injected intravenously or intraperitoneally into the experimental animal.

-

Circulation Time: The dye is allowed to circulate for a specific period (e.g., 30-60 minutes).

-

Perfusion: The animal is deeply anesthetized and then transcardially perfused with saline to wash out the dye remaining in the blood vessels. This is followed by perfusion with a fixative like paraformaldehyde to preserve the tissue.

-

Tissue Dissection: The brain is carefully dissected from the skull.

-

Qualitative Assessment: The brain is visually inspected for areas of blue staining. The presence of blue coloration in the brain parenchyma indicates a compromised blood-brain barrier. For microscopic examination, brain tissue can be sectioned and viewed under a fluorescence microscope, where Evans Blue emits a red fluorescence.

-

Quantitative Assessment: For a quantitative measure of dye extravasation, the dissected brain tissue is weighed and then incubated in formamide for a period of time (e.g., 24-48 hours) to extract the Evans Blue dye. The formamide supernatant is then collected, and its absorbance is measured with a spectrophotometer at ~620 nm. The concentration of the dye is determined from a standard curve and is typically expressed as the amount of dye per gram of tissue.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Figure 1: Experimental workflow for plasma volume determination using the Evans Blue dye-dilution method.

Figure 2: Conceptual diagram of vascular permeability assessment using the Evans Blue-albumin complex.

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]

- 2. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 4. hanlab.cc [hanlab.cc]

- 5. An accurate method of plasma volume measurement by direct analysis of Evans blue spectra in plasma without dye extraction: origins of albumin-space variations during maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Evans Blue Dye molecular weight and chemical structure.

Evans Blue Dye: A Technical Guide for Researchers

Evans Blue (also known as T-1824 or Direct Blue 53) is a synthetic bis-azo dye widely utilized in biomedical research.[1] Its primary value stems from its exceptionally high affinity for serum albumin, the most abundant protein in blood plasma.[2] This property allows the dye-albumin complex to serve as a high molecular weight tracer (approximately 69 kDa) for various physiological and pathological assessments.[3] This technical guide provides an in-depth overview of Evans Blue's chemical properties, core mechanisms, and detailed experimental protocols for its application in scientific research.

Core Properties and Chemical Structure

Evans Blue is characterized by its tetrasulfonated structure, which contributes to its high water solubility and strong, non-covalent binding to albumin.[1] The key quantitative and chemical data are summarized below.

Table 1: Physicochemical Properties of Evans Blue Dye

| Property | Value | References |

| IUPAC Name | tetrasodium (6E,6'E)-6,6'-[(3,3'-dimethylbiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(4-amino-5-oxo-5,6-dihydronaphthalene-1,3-disulfonate) | [2] |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1][2][4][5][6] |

| Molecular Weight | 960.81 g/mol | [2][4][6][7] |

| CAS Number | 314-13-6 | [1][4][5] |

| Synonyms | T-1824, Direct Blue 53, C.I. 23860 | [1][5][8] |

| Appearance | Blue crystals with a greenish-bronze luster or dark brown to black powder | [1] |

| Solubility (Water) | Approx. 280 g/L at 20°C | [1][3] |

| Maximum Absorption (λmax) | 620 nm | [1][9] |

| Fluorescence Emission | ~680 nm (when excited with green light) | [2] |

Chemical Structure:

The structure of Evans Blue features two symmetrical naphthalene disulfonate moieties linked by a dimethylbiphenyl diazene core.

Caption: Simplified block representation of the Evans Blue molecule.

Principle of Action: Albumin Binding and Vascular Permeability

The fundamental principle behind most applications of Evans Blue is its avid binding to serum albumin. Under normal physiological conditions, the endothelial barrier lining blood vessels is impermeable to large molecules like albumin. Therefore, the Evans Blue-albumin complex is confined to the vasculature.[10] In pathological conditions characterized by increased vascular permeability—such as inflammation, injury, or tumor angiogenesis—the integrity of the endothelial barrier is compromised.[10] This allows the Evans Blue-albumin complex to leak from the blood vessels into the surrounding interstitial tissue, a process known as extravasation.[10] The accumulation of the blue dye in tissues serves as a direct and quantifiable indicator of vascular leakage.

Caption: Mechanism of Evans Blue as a vascular permeability marker.

Experimental Protocols

Assessment of Blood-Brain Barrier (BBB) Permeability

The blood-brain barrier (BBB) is a highly selective barrier that normally prevents macromolecules from entering the central nervous system (CNS).[2] A compromised BBB allows the Evans Blue-albumin complex to enter the brain tissue, which can be quantified.

Methodology:

-

Preparation: Prepare a 2% (w/v) solution of Evans Blue dye in sterile 0.9% saline. Ensure it is fully dissolved and filter-sterilized.

-

Administration: Anesthetize the subject animal (e.g., CD-1 mouse).[4] Inject the Evans Blue solution (e.g., 4 mL/kg) intravenously, typically via the jugular or tail vein.[4]

-

Circulation: Allow the dye to circulate for a specified period (e.g., 60-120 minutes).[1]

-

Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with saline to wash out the dye remaining in the cerebral vasculature. This step is critical to ensure that the measured dye is only that which has extravasated into the brain parenchyma.

-

Tissue Collection: Dissect the brain and other relevant tissues. The brain can be visually inspected for blue staining.

-

Quantification:

-

Weigh the brain tissue.

-

Homogenize the tissue in a solvent such as formamide.[9]

-

Incubate the homogenate (e.g., for 48-72 hours at room temperature) to extract the dye.[9]

-

Centrifuge the samples to pellet the tissue debris.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[9]

-

Calculate the concentration of Evans Blue using a standard curve and express it as µg of dye per gram of tissue.

-

Caption: Experimental workflow for BBB permeability assessment.

Cell Viability Assay (Membrane Integrity)

Evans Blue is a non-permeating dye, meaning it cannot cross the intact plasma membrane of live cells.[6] If the membrane is compromised, as in dead or dying cells, the dye can enter and stain the intracellular components blue.[6][11]

Methodology:

-

Reagent Preparation: Prepare a 1% (w/v) Evans Blue solution in a suitable buffer or MilliQ water.[11][12] Filter the solution through a 0.2 µm filter to remove undissolved particles.[11][12]

-

Cell Staining:

-

Harvest a cell suspension (e.g., algal culture or dissociated tissue cells).[11]

-

Mix the cell suspension with the Evans Blue solution. A common ratio is 900 µL of cell culture to 100 µL of 1% Evans Blue.[11][12]

-

Incubate the mixture at room temperature for 15-20 minutes, preferably protected from light.[11][12]

-

-

Washing:

-

Visualization and Analysis:

-

Resuspend the final cell pellet in a small volume (10-20 µL).[11][12]

-

Mount a small aliquot on a glass slide with a coverslip.

-

Observe under a light microscope. Live cells will appear unstained (translucent), while dead cells will be stained blue.

-

Count the number of blue (dead) cells and total cells to determine the percentage of cell death.

-

Caption: Workflow for determining cell viability using Evans Blue.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 3. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. thomassci.com [thomassci.com]

- 7. Evans Blue Dye | C34H24N6Na4O14S4 | CID 9566057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evans blue assay to stain dead cells. [protocols.io]

- 12. protocols.io [protocols.io]

A Technical Guide to the Spectrophotometric Properties of Evans Blue Dye for Researchers and Drug Development Professionals

Introduction: Evans Blue (EB), also known as T-1824, is a diazo dye with a strong affinity for serum albumin.[1] This property has made it an invaluable tool in physiological and pharmacological research for decades. Its intense blue color and fluorescent properties allow for both qualitative and quantitative measurements in various biological applications. This technical guide provides an in-depth overview of the spectrophotometric properties of Evans Blue, detailed experimental protocols for its key applications, and an exploration of its known interactions with cellular signaling pathways.

Core Spectrophotometric and Physicochemical Properties

The utility of Evans Blue dye in biomedical research is fundamentally linked to its distinct spectral characteristics and its interaction with plasma proteins. A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1] |

| Molecular Weight | 960.81 g/mol | [1] |

| Absorption Maximum (λmax) | ~620 nm (in plasma/bound to albumin) | [2] |

| Molar Absorptivity (ε) | Approximately 86,000 M⁻¹cm⁻¹ at 606 nm in PBS | [3] |

| Excitation Maximum | ~620 nm | [4] |

| Emission Maximum | ~680 nm | [1][4] |

| Fluorescence Quantum Yield (ΦF) | Not consistently reported in the literature. The fluorescence is widely utilized for qualitative and relative quantification. |

Key Applications and Experimental Protocols

Evans Blue is predominantly used for the determination of plasma volume and the assessment of vascular permeability. Its high affinity for serum albumin restricts it to the intravascular compartment under normal physiological conditions.[1]

Determination of Plasma Volume

This method relies on the dilution principle. A known amount of Evans Blue is injected intravenously, and after allowing it to circulate and bind to plasma albumin, its concentration in a collected blood sample is determined spectrophotometrically.

Experimental Protocol:

-

Preparation of Evans Blue Solution:

-

Prepare a sterile 0.5% (w/v) solution of Evans Blue dye in physiological saline (0.9% NaCl).

-

Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.

-

-

Animal Preparation and Dye Administration:

-

Anesthetize the subject animal according to approved institutional protocols.

-

Record the animal's body weight to calculate the injection volume.

-

Collect a pre-injection blood sample to serve as a blank.

-

Inject a precise volume of the Evans Blue solution intravenously (e.g., via the tail vein in rodents). The exact volume will depend on the animal model and experimental design.

-

-

Blood Sampling:

-

After a specific circulation time (typically 5-10 minutes to ensure complete mixing within the plasma), collect a post-injection blood sample from a site contralateral to the injection site.

-

Collect the blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Prepare a standard curve of known Evans Blue concentrations in plasma from the pre-injection sample.

-

Measure the absorbance of the post-injection plasma sample and the standards at the absorbance maximum of the Evans Blue-albumin complex (approximately 620 nm) using a spectrophotometer.

-

Calculate the concentration of Evans Blue in the post-injection plasma using the standard curve.

-

-

Calculation of Plasma Volume:

-

Plasma Volume (mL) = (Total amount of dye injected (mg)) / (Concentration of dye in plasma (mg/mL))

-

Experimental Workflow for Plasma Volume Determination:

Assessment of Vascular Permeability

In conditions such as inflammation or injury, the integrity of the vascular endothelium can be compromised, leading to the leakage of plasma proteins, including albumin, into the surrounding tissue. Since Evans Blue is bound to albumin, its extravasation serves as a reliable marker for increased vascular permeability.[2]

Experimental Protocol:

-

Dye Administration:

-

Following the same procedure as for plasma volume determination, inject a known concentration and volume of Evans Blue solution intravenously.

-

-

Induction of Permeability (if applicable):

-

If studying the effect of a specific agent on vascular permeability, administer the agent (e.g., locally or systemically) after the Evans Blue has circulated.

-

-

Tissue Collection and Dye Extraction:

-

After a predetermined time, euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye.

-

Dissect the tissue of interest, weigh it, and homogenize it in a suitable solvent, such as formamide or a trichloroacetic acid (TCA) solution.

-

Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye from the tissue.

-

-

Quantification:

-

Centrifuge the tissue homogenate to pellet any debris.

-

Measure the absorbance or fluorescence of the supernatant. For absorbance, use a wavelength of approximately 620 nm. For fluorescence, use an excitation wavelength of ~620 nm and an emission wavelength of ~680 nm.[4]

-

Create a standard curve of known Evans Blue concentrations in the same extraction solvent.

-

Calculate the amount of Evans Blue per gram of tissue.

-

Experimental Workflow for Vascular Permeability Assessment:

Interactions with Signaling Pathways

Beyond its utility as a tracer, Evans Blue exhibits pharmacological activity and can interact with several cellular signaling pathways. This is a critical consideration for researchers to avoid misinterpretation of experimental results.

Known Interactions:

-

P2X Purinergic Receptors: Evans Blue is known to be an antagonist of certain P2X receptors.[1][5] Specifically, it has been shown to inhibit the P2X4 receptor, which in turn blocks the downstream activation of the p38 MAPK signaling pathway.[5] This inhibitory action has been linked to potential neuroprotective effects in models of ischemic stroke.[5]

-

Glutamate Receptors: The dye acts as a negative allosteric modulator of AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for synaptic transmission.[1]

-

Vesicular Glutamate Transporters (VGLUTs): Evans Blue can inhibit the uptake of glutamate into synaptic vesicles by blocking VGLUTs.[1]

-

Inflammatory Signaling: While not fully elucidated, the involvement of Evans Blue in modulating inflammatory responses is an area of active research. Given its interaction with P2X receptors, which are implicated in inflammation, it is plausible that Evans Blue could have broader effects on inflammatory cascades.

Signaling Pathway Diagram: Inhibition of P2X4R/p38 Pathway by Evans Blue

Conclusion

Evans Blue remains a robust and versatile tool for researchers in various fields. Its well-characterized spectrophotometric properties allow for reliable quantification in established protocols for measuring plasma volume and vascular permeability. However, professionals in drug development and neuroscience must be cognizant of its pharmacological activities, particularly its inhibitory effects on purinergic and glutamatergic signaling. Awareness of these interactions is crucial for the accurate design and interpretation of experiments where Evans Blue is used as a tracer. Future research may further delineate its influence on other signaling cascades, enhancing its utility and ensuring its appropriate application in biomedical science.

References

- 1. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 2. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Assessing Vascular Permeability Using Evans Blue Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Evans Blue Dye (EBD) method for assessing vascular permeability. It details the core principles of the assay, provides step-by-step experimental protocols for both in vivo and in vitro applications, and summarizes key quantitative data. Furthermore, this guide illustrates the critical signaling pathways involved in regulating endothelial barrier function, offering a complete resource for professionals in the field.

Core Principles of the Evans Blue Dye Vascular Permeability Assay

The Evans Blue Dye assay is a widely used method to quantify changes in vascular permeability.[1][2] The principle of this assay is based on the high affinity of Evans Blue, an azo dye, for serum albumin, the most abundant protein in blood plasma.[3][4]

Under normal physiological conditions, the endothelial lining of blood vessels forms a semipermeable barrier that is largely impermeable to large molecules like albumin.[5] When EBD is introduced into the circulation, it rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).[1] This EBD-albumin complex is retained within the vasculature.

In conditions of increased vascular permeability, such as inflammation, the integrity of the endothelial barrier is compromised. This allows the EBD-albumin complex to extravasate from the blood vessels into the surrounding tissues. The amount of dye that accumulates in the tissue is directly proportional to the degree of vascular leakage.[6] This extravasated dye can then be extracted and quantified spectrophotometrically, providing a reliable and straightforward measure of vascular permeability.[5]

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize key quantitative parameters associated with the Evans Blue Dye assay.

Table 1: Physicochemical Properties of Evans Blue Dye and Albumin

| Parameter | Evans Blue Dye (EBD) | EBD-Albumin Complex |

| Molecular Weight | 960.82 g/mol [3] | ~69,000 g/mol [1] |

| Absorbance Maximum (in Formamide) | 620 nm[5] | 620 nm |

| Fluorescence Excitation | 470 nm and 540 nm[4] | Not typically used for quantification |

| Fluorescence Emission | 680 nm[4] | Not typically used for quantification |

Table 2: Typical Experimental Parameters for In Vivo EBD Assay in Mice

| Parameter | Typical Range/Value |

| EBD Concentration | 0.5% - 3% (w/v) in sterile saline[7][8] |

| Injection Volume | 100 µL per mouse or 1-4 mL/kg body weight[7][9] |

| Route of Administration | Intravenous (tail vein, jugular vein)[7][10] |

| Circulation Time | 20 minutes - 2 hours[8][11][12] |

| Extraction Solvent | Formamide[10][13] |

| Extraction Conditions | 55-60°C for 24-72 hours[10][12][13] |

| Spectrophotometric Reading | 610-620 nm (primary), 740 nm (correction for turbidity)[6][14] |

Experimental Protocols

This section provides detailed methodologies for performing vascular permeability assays using Evans Blue Dye.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol is a widely used method for quantifying localized vascular leakage in the skin in response to permeability-inducing agents.[11]

Materials:

-

Evans Blue Dye (Sigma, Cat. No. E2129 or equivalent)

-

Sterile 0.9% saline

-

Permeability-inducing agent (e.g., histamine, VEGF)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Formamide

-

Spectrophotometer and 96-well plates

Procedure:

-

Preparation of EBD Solution: Prepare a 0.5% or 1% (w/v) solution of Evans Blue Dye in sterile 0.9% saline. Ensure the dye is completely dissolved and filter-sterilize through a 0.22 µm filter.[7]

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic.

-

EBD Administration: Inject 100 µL of the EBD solution intravenously via the tail vein. Allow the dye to circulate for 30 minutes.[11]

-

Intradermal Injections: After the circulation period, make intradermal injections (20-50 µL) of the permeability-inducing agent at various concentrations into the dorsal skin. Inject an equivalent volume of saline as a vehicle control on the contralateral side.

-

Tissue Collection: After 20-30 minutes, euthanize the animal by an approved method. Carefully dissect the skin at the injection sites.

-

Dye Extraction:

-

Quantification:

-

Centrifuge the tubes to pellet any tissue debris.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 620 nm using a spectrophotometer. Use formamide as a blank.[10]

-

To correct for turbidity, a second reading can be taken at 740 nm and subtracted from the 620 nm reading.[14]

-

Create a standard curve using known concentrations of EBD in formamide to determine the amount of extravasated dye per milligram of tissue.

-

In Vitro Endothelial Permeability Assay

This protocol assesses the permeability of a cultured endothelial cell monolayer.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

Evans Blue Dye

-

Bovine Serum Albumin (BSA)

-

Permeability-inducing agent

-

Spectrophotometer

Procedure:

-

Cell Culture: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Preparation of EBD-BSA Solution: Prepare a solution of 4% BSA in cell culture medium. Add Evans Blue Dye to a final concentration of 0.067 mg/mL and incubate for 30 minutes at 37°C.

-

Permeability Assay:

-

Wash the endothelial monolayer with serum-free medium.

-

Add the permeability-inducing agent to the upper chamber and incubate for the desired time.

-

Replace the medium in the upper chamber with the EBD-BSA solution.

-

Add fresh medium to the lower chamber.

-

Incubate for 10-30 minutes at 37°C.

-

-

Quantification:

-

Collect the medium from the lower chamber.

-

Measure the absorbance of the medium at 620 nm.

-

The amount of EBD that has passed through the monolayer into the lower chamber is indicative of the monolayer's permeability.

-

Signaling Pathways Regulating Vascular Permeability

Several signaling pathways converge to regulate the integrity of the endothelial barrier. The following diagrams, generated using the DOT language, illustrate key pathways.

Experimental Workflow for In Vivo Vascular Permeability Assay

VEGF Signaling Pathway Increasing Vascular Permeability

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability.[15][16]

Histamine Signaling Pathway Increasing Vascular Permeability

Histamine is a well-known inflammatory mediator that increases vascular permeability.[17][18]

Role of Rho GTPases in Regulating Endothelial Permeability

The Rho family of small GTPases plays a critical role in regulating the endothelial cytoskeleton and cell-cell junctions, thereby modulating permeability.[19][20]

References

- 1. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. gspchem.com [gspchem.com]

- 4. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.foxchase.org [profiles.foxchase.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Evans blue dye assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of vascular permeability in spinal cord using Evans Blue spectrophotometry and correction for turbidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. VEGF signaling pathway | Abcam [abcam.com]

- 17. Glycolysis is integral to histamine‐induced endothelial hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histamine induced high mobility group box-1 release from vascular endothelial cells through H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rho GTPases and the regulation of endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Evans Blue as a Gold Standard Marker for Blood-Brain Barrier Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the blood-brain barrier (BBB) is paramount for maintaining the homeostasis of the central nervous system (CNS). Its disruption is a hallmark of numerous neurological diseases. For decades, Evans Blue dye has served as a reliable and widely used marker for assessing BBB permeability. This technical guide provides an in-depth exploration of the principles underlying the use of Evans Blue, detailed experimental protocols for its application, quantitative data from various CNS injury and disease models, and a discussion of the key signaling pathways involved in BBB breakdown.

The Core Principle: Why Evans Blue is an Effective Marker

Evans Blue is an azo dye with a high affinity for serum albumin, the most abundant protein in blood plasma.[1][2] Upon intravenous injection, Evans Blue rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).[3][4] The healthy BBB is characterized by specialized tight junctions between endothelial cells, which strictly regulate the passage of substances from the blood into the brain parenchyma.[5] Due to its size, the Evans Blue-albumin complex is effectively excluded from the CNS by an intact BBB.[2][6]

In pathological conditions such as stroke, traumatic brain injury, neuroinflammation, and neurodegenerative diseases, the integrity of the BBB can be compromised. This disruption leads to increased permeability, allowing the Evans Blue-albumin complex to extravasate from the bloodstream into the surrounding brain tissue.[1][7] The presence of the blue dye in the brain parenchyma is a direct and visible indicator of BBB breakdown.[3] The amount of extravasated dye can be quantified, providing a reliable measure of the extent of BBB disruption.[7]

Quantitative Analysis of Evans Blue Extravasation in CNS Disorders

The quantification of Evans Blue extravasation provides valuable data for comparing the extent of BBB disruption across different experimental conditions and disease models. Below are tables summarizing quantitative data from various studies.

| Disease Model | Animal Model | Time Post-Insult | Brain Region | Evans Blue Extravasation (µg/g tissue) | Reference |

| Traumatic Brain Injury (TBI) | Rat (CCI) | 48 hours | Ipsilateral Hemisphere | Sham: ~5, TBI: ~25 | [8] |

| Rat (CCI) | 24 hours | Ipsilateral Hemisphere | Sham: 0.09 ± 0.02, CCI (2.7mm depth): 0.24 ± 0.15 | [9] | |

| Ischemic Stroke | Rat (MCAO) | 3 days | Ischemic Hemisphere | Sham: ~1, MCAO: ~7.5 | [10] |

| Neuroinflammation (LPS-induced) | Mouse | 6 hours | Whole Brain | Control: ~167 pg/g, LPS: ~291 pg/g | [11] |

| Alzheimer's Disease | 5xFAD Mouse | 3 months | Cortex | Wild-type: ~0.2, 5xFAD: ~0.4 (arbitrary units) | [12] |

| rTg4510 Mouse | 12 months | Hippocampus | Wild-type: ~1000, rTg4510: ~2500 (fluorescence units) | [8] | |

| Epilepsy (Acute Seizure) | Rat | Acute Phase | Hippocampus, Cortex | Visible extravasation observed | [13] |

Detailed Experimental Protocols

Preparation of Evans Blue Solution

-

Reagents and Materials:

-

Evans Blue dye powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)

-

Sterile 0.9% saline solution

-

Sterile filters (0.22 µm)

-

Vortex mixer

-

Sterile tubes

-

-

Procedure:

-

Prepare a 2% (w/v) Evans Blue solution by dissolving 20 mg of Evans Blue powder in 1 mL of sterile 0.9% saline.[14]

-

Vortex thoroughly to ensure complete dissolution.

-

Sterile-filter the solution using a 0.22 µm syringe filter to remove any potential micro-precipitates.

-

Store the solution protected from light at 4°C for up to one week.

-

In Vivo Administration of Evans Blue

-

Animal Models:

-

This protocol is suitable for rodents (mice and rats).

-

Ensure all animal procedures are approved by the institutional animal care and use committee.

-

-

Injection Procedure (Intravenous):

Tissue Processing and Dye Extraction

-

Perfusion:

-

Deeply anesthetize the animal.

-

Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove intravascular Evans Blue.[14]

-

Continue perfusion until the fluid exiting the right atrium is clear.

-

-

Brain Tissue Homogenization and Extraction:

-

Dissect the brain and isolate the region of interest.

-

Weigh the tissue sample.

-

Homogenize the tissue in formamide (e.g., 1 mL per 100 mg of tissue).[15]

-

Incubate the homogenate at 60°C for 24-48 hours to extract the Evans Blue dye.[16]

-

Alternatively, use 50% trichloroacetic acid (TCA) for extraction.[17]

-

Quantification of Evans Blue

-

Procedure:

-

Centrifuge the formamide or TCA extracts to pellet tissue debris.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 620 nm using a spectrophotometer.[16][17]

-

Prepare a standard curve using known concentrations of Evans Blue in the same solvent.

-

Calculate the concentration of Evans Blue in the samples and express the results as µg of dye per gram of brain tissue.

-

-

Procedure:

-

After perfusion, fix the brain tissue by post-fixation in 4% paraformaldehyde.

-

Cryoprotect the tissue in sucrose solutions.

-

Section the brain using a cryostat.

-

Mount the sections on slides and visualize using a fluorescence microscope.

-

Evans Blue fluoresces in the red spectrum (excitation ~620 nm, emission ~680 nm).[2][18]

-

The intensity of the fluorescence can be quantified using image analysis software.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways in BBB Disruption

Several signaling pathways are implicated in the breakdown of the BBB. The extravasation of Evans Blue can be used as a readout to study the effects of modulating these pathways.

-

VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent mediator of vascular permeability.[1][19] Increased VEGF expression, often triggered by hypoxia or inflammation, can lead to the disruption of tight junctions and increased BBB permeability.[3][6] This occurs through the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide production.[3]

-

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that can degrade components of the extracellular matrix and tight junction proteins, leading to BBB breakdown.[5][20] Pro-inflammatory cytokines can induce the expression and activation of MMPs, particularly MMP-2 and MMP-9.[4][21]

Experimental Workflow for Assessing BBB Integrity

The following diagram illustrates a typical experimental workflow for assessing BBB integrity using Evans Blue.

Limitations and Alternatives

While Evans Blue is a robust marker, it is essential to be aware of its limitations:

-

Binding to other proteins: Although Evans Blue has a high affinity for albumin, it may also bind to other plasma proteins, which could potentially influence the interpretation of results.[22]

-

Toxicity: At high doses, Evans Blue can be toxic to animals.[3]

-

Qualitative nature of microscopy: While fluorescence microscopy provides spatial information, quantification can be challenging and may not be as precise as spectrophotometry.

Alternatives to Evans Blue include:

-

Sodium fluorescein: A smaller molecular weight tracer that can also be used to assess BBB permeability.[23]

-

Dextrans of varying molecular weights: Fluorescently labeled dextrans can be used to assess the size-selectivity of BBB disruption.[19][22]

-

Radiolabeled molecules: Radiotracers such as radiolabeled albumin or sucrose can provide highly quantitative data on BBB permeability.[22]

Conclusion

Evans Blue remains a cornerstone in the study of blood-brain barrier integrity due to its reliability, simplicity, and cost-effectiveness. Its strong affinity for serum albumin provides a clear and quantifiable measure of BBB disruption in a wide range of neurological disorders. By understanding the underlying principles, adhering to standardized protocols, and being mindful of its limitations, researchers can continue to leverage this powerful tool to advance our understanding of CNS pathophysiology and to develop novel therapeutic strategies for brain diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Disruption of the Blood-Brain Barrier During Neuroinflammatory and Neuroinfectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF signaling pathway | Abcam [abcam.com]

- 4. bauerhartzlab.org [bauerhartzlab.org]

- 5. Frontiers | Matrix Metalloproteinases and Blood-Brain Barrier Disruption in Acute Ischemic Stroke [frontiersin.org]

- 6. JCI - Astrocyte-derived VEGF-A drives blood-brain barrier disruption in CNS inflammatory disease [jci.org]

- 7. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroinflammation: A Common Pathway in CNS Diseases as Mediated at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide-induced blood brain barrier permeability is enhanced by alpha-synuclein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin A1 restores cerebrovascular integrity concomitant with reduced amyloid-β and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurovascular Matrix Metalloproteinases and the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Characterization of a Translational Mouse Model for Blood–Brain Barrier Leakage in Cerebral Small Vessel Disease [mdpi.com]

- 18. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. VEGF, a Key Factor for Blood Brain Barrier Injury After Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Matrix Metalloproteinase in Blood-Brain Barrier Breakdown in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Blood-Brain Barrier Dysfunction Amplifies the Development of Neuroinflammation: Understanding of Cellular Events in Brain Microvascular Endothelial Cells for Prevention and Treatment of BBB Dysfunction [frontiersin.org]

- 23. Distinct patterns of cerebral extravasation by Evans blue and sodium fluorescein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Evans Blue Dye: A Technical Guide to its Vital Stain Properties for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the vital stain properties of Evans Blue (EB) dye for researchers, scientists, and drug development professionals. Evans Blue, a synthetic bis-azo dye, is a valuable tool in biomedical research due to its high affinity for serum albumin and its utility in assessing plasma volume, vascular permeability, and cell viability.

Core Properties of Evans Blue Dye

Evans Blue (also known as T-1824 or Direct Blue 53) is a water-soluble dye with a strong, non-covalent affinity for serum albumin, the most abundant protein in blood plasma.[1][2][3] This binding is a cornerstone of its application as a vital stain. Once bound to albumin, the dye is effectively confined to the vascular compartment under normal physiological conditions, as the large albumin-dye complex cannot readily cross intact endothelial barriers.[2][4]

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1][5] |

| Molecular Weight | 960.81 g/mol | [1][5][6] |

| Appearance | Dark brown to black powder or blue crystals with a greenish-bronze luster | [1] |

| Solubility | High in water (~280 g/L at 20°C), slight in ethanol, nearly insoluble in nonpolar solvents | [1] |

| Maximum Absorption (λmax) | 620 nm | [1][7] |

| Fluorescence Excitation | 470 nm and 540 nm (peaks); 620 nm | [6][8][9] |

| Fluorescence Emission | 680 nm | [6][8][9] |

| Albumin Binding Affinity | High (approximately 99% binds to plasma proteins) | [1][2] |

Mechanism of Action as a Vital Stain

The utility of Evans Blue as a vital stain hinges on two primary principles: its exclusion by healthy cells and intact biological barriers, and its entry into compromised cells or tissues.

-

Vascular Integrity: In a healthy vascular system, the Evans Blue-albumin complex is too large to pass through the tight junctions of the endothelium.[2][4] Therefore, the dye remains within the bloodstream, providing a clear demarcation of the vascular space.

-

Compromised Barriers: In conditions that increase vascular permeability, such as inflammation or injury, the endothelial barrier is disrupted.[2][4] This allows the Evans Blue-albumin complex to extravasate into the surrounding tissues, resulting in a characteristic blue staining of the affected area.[2]

-

Cell Viability: For individual cells, a healthy, intact plasma membrane will exclude the Evans Blue dye.[2][10] However, in necrotic or apoptotic cells where membrane integrity is compromised, the dye can enter and stain the cytoplasm blue.[2][10][11]

Caption: Mechanism of Evans Blue as a vital stain.

Key Experimental Applications and Protocols

Evans Blue dye is a versatile tool employed in a range of experimental contexts. Below are detailed protocols for its most common applications.

Assessment of Vascular Permeability (Miles Assay)

This assay quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of inflammation and various pathologies.

Experimental Workflow:

Caption: Experimental workflow for assessing vascular permeability.

Detailed Protocol:

-

Preparation of Evans Blue Solution: Prepare a 0.5% to 2% (w/v) solution of Evans Blue dye in sterile 0.9% saline.[4][12] Ensure the dye is fully dissolved and filter-sterilize the solution using a 0.22 µm syringe filter.[12][13]

-

Animal Preparation and Injection: Anesthetize the experimental animal (typically a mouse or rat). Inject the Evans Blue solution intravenously, commonly via the tail vein, at a dosage of approximately 50 mg/kg.[7]

-

Induction of Permeability: If studying induced permeability, administer the agent of interest (e.g., inflammatory mediators) via an appropriate route (e.g., intradermal injection).[12]

-

Dye Circulation: Allow the dye to circulate for a defined period, typically 20 to 60 minutes.[4][7]

-

Perfusion and Tissue Harvest: Euthanize the animal and perform cardiac perfusion with saline to flush the unbound dye from the vasculature.[13] Carefully dissect the tissues of interest.

-

Dye Extraction: Weigh the harvested tissue and place it in formamide (e.g., 1 mL per 100 mg of tissue) to extract the Evans Blue dye.[4][7] Incubate at room temperature or 56°C for 24-72 hours.[7][13]

-

Quantification: Centrifuge the samples to pellet tissue debris. Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[4][7] A standard curve of known Evans Blue concentrations in formamide should be used for accurate quantification.

Cell Viability Assay

This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.

Experimental Workflow:

Caption: Experimental workflow for cell viability assessment.

Detailed Protocol:

-

Preparation of Staining Solution: Prepare a 0.1% to 1% (w/v) Evans Blue solution in phosphate-buffered saline (PBS) or cell culture medium.[11][14]

-

Cell Staining: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the cells in the Evans Blue staining solution and incubate at room temperature for 5-20 minutes.[11][14]

-

Washing: Centrifuge the stained cells and discard the supernatant. Wash the cell pellet with PBS to remove excess, unbound dye. Repeat this step 2-3 times.[11][14]

-

Qualitative Assessment (Microscopy): Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide. Observe under a light microscope. Non-viable cells will appear blue, while viable cells will be unstained.[11][14]

-

Quantitative Assessment (Spectrophotometry): After staining, lyse the cells to release the internalized dye (e.g., using 1% SDS).[10] Centrifuge to remove cell debris and measure the absorbance of the supernatant at approximately 600-620 nm.[10][15] The amount of dye uptake is proportional to the number of non-viable cells.

Signaling Pathways and Molecular Interactions

While Evans Blue itself does not directly participate in signaling pathways, it acts as a potent inhibitor of certain glutamate transporters and receptors. This is an important consideration for researchers in neuroscience and related fields.

Caption: Inhibitory actions of Evans Blue on receptors and transporters.

Evans Blue has been shown to act as:

-

An inhibitor of L-glutamate uptake into synaptic vesicles.[16]

-

A negative allosteric modulator of AMPA and kainate receptors, inhibiting their currents.[6][16]

-

An antagonist of P2X purinoceptors.[16]

These pharmacological activities should be taken into account when designing and interpreting experiments using Evans Blue, particularly in neurological studies.

Conclusion

Evans Blue dye remains a fundamental and cost-effective tool in biomedical research. Its strong affinity for albumin makes it an excellent marker for assessing vascular integrity and permeability, while its exclusion by healthy cells provides a straightforward method for determining cell viability. By understanding its core properties and adhering to established protocols, researchers can effectively leverage Evans Blue to gain critical insights in a wide array of experimental models.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gspchem.com [gspchem.com]

- 4. An in vivo Assay to Test Blood Vessel Permeability [jove.com]

- 5. scbt.com [scbt.com]

- 6. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 7. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. bio-protocol.org [bio-protocol.org]

- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 14. Evans blue assay to stain dead cells. [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Evans Blue tetrasodium salt | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

Evans Blue Dye: A Technical Guide to Assessing Cell Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evans Blue Dye (EBD) is a stable, water-soluble, and non-toxic azo dye that has long been a cornerstone in biomedical research for assessing the integrity of cell membranes.[1][2] Its utility stems from a simple principle: viable cells with intact membranes exclude the dye, while cells with compromised membranes allow its entry, resulting in a distinct blue coloration.[3][4][5] This property makes EBD an invaluable tool in a wide array of applications, from quantifying cell death in culture to evaluating tissue damage and vascular permeability in vivo.[1][2][6] This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of Evans Blue Dye as an indicator of cell membrane integrity, tailored for professionals in research and drug development.

Principle of the Evans Blue Dye Exclusion Assay

The Evans Blue Dye exclusion assay is predicated on the structural and functional integrity of the plasma membrane. Healthy, viable cells possess an intact lipid bilayer that is impermeable to large molecules like EBD (FW 960.8 g/mol ).[2][7] When the cell membrane is compromised due to injury, apoptosis, or necrosis, its permeability increases, allowing EBD to enter the cell and bind to intracellular proteins, staining the cytoplasm blue.[3][4][8] In vivo, EBD has a high affinity for and binds firmly to serum albumin.[1][7][9] This EBD-albumin complex acts as a tracer; under normal physiological conditions, it is confined to the vasculature.[9][10] In instances of increased vascular permeability or tissue damage, the complex extravasates into the surrounding tissue, providing a macroscopic and microscopic marker of injury.[2][9][11]

Key Applications

The versatility of the EBD assay lends itself to a multitude of research applications:

-

Cell Viability and Cytotoxicity Assays: A straightforward method to quantify cell death in response to chemical compounds, environmental stressors, or genetic modifications.[3][4]

-

Assessment of Tissue Injury: Widely used to delineate and quantify damage in various tissues, including skeletal muscle, brain, and heart.[2][6][11]

-

Vascular Permeability and Blood-Brain Barrier Integrity: A common method to assess leakage in blood vessels and the integrity of the blood-brain barrier (BBB).[10][11][12][13]

-

Drug Efficacy and Toxicity Screening: Employed in preclinical studies to evaluate the protective effects of therapeutic agents against cell and tissue damage or to assess their potential toxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for in vitro and in vivo applications.

In Vitro Cell Viability Assay

This protocol is suitable for assessing cell death in cultured cells.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

0.4% (w/v) Evans Blue solution in PBS

-

Microscope

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells under desired experimental conditions.

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in a known volume of PBS.

-

Add an equal volume of 0.4% Evans Blue solution to the cell suspension and mix gently.

-

Incubate for 5-10 minutes at room temperature.

-

Load a hemocytometer with the cell suspension.

-

Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.

-

Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.

In Vivo Assessment of Muscle Injury

This protocol is adapted for evaluating skeletal muscle damage in rodent models.[2][6]

Materials:

-

1% (w/v) Evans Blue Dye solution in sterile PBS

-

Anesthesia

-

Surgical tools for tissue dissection

-

Formamide or 1% SDS for dye extraction

-

Spectrophotometer or fluorescence microscope

Procedure:

-

Administer 1% EBD solution to the animal via intravenous (tail vein) or intraperitoneal injection. A typical dose is 10 µl per gram of body weight.[6]

-